1-(2-Methyl-4-nitrophenyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFMVZNYHOHIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435296 | |
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154164-39-3 | |
| Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction Using 2-Methyl-4-nitrobenzaldehyde
The Debus-Radziszewski reaction, a classical method for imidazole synthesis, has been adapted for this compound. By reacting 2-methyl-4-nitrobenzaldehyde with benzil (1,2-diketone) and ammonium acetate in glacial acetic acid under reflux, the imidazole ring forms with the aryl group at position 1.
Reaction Conditions:
-
Molar Ratios: 1:1:2 (aldehyde:diketone:ammonium acetate)
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Solvent: Glacial acetic acid (25–30 mL per 10 mmol aldehyde)
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Temperature: 80–100°C
Workup and Purification:
-
The reaction mixture is quenched in an ice bath, yielding a yellow precipitate.
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Filtration and washing with cold water remove acidic residues.
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Recrystallization in ethyl acetate enhances purity (melting point: 148–150°C).
| Parameter | Value |
|---|---|
| Yield | 75–85% |
| Purity (HPLC) | >98% |
Ullmann-Type N-Arylation of Imidazole
This method involves coupling imidazole with 1-chloro-2-methyl-4-nitrobenzene using a copper(I) catalyst. The nitro group activates the aryl halide for nucleophilic aromatic substitution, enabling N-arylation at the imidazole’s nitrogen.
Reaction Conditions:
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Catalyst: CuI (10 mol%)
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Base: K₂CO₃ (2.0 equiv)
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Solvent: Dimethylformamide (DMF)
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Temperature: 120°C
Workup and Purification:
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The crude product is extracted with ethyl acetate and washed with brine.
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Column chromatography (silica gel, hexane/ethyl acetate 3:1) isolates the target compound.
| Parameter | Value |
|---|---|
| Yield | 60–70% |
| Purity (NMR) | >95% |
Nitration of 1-(2-Methylphenyl)-1H-imidazole
A two-step approach first synthesizes 1-(2-methylphenyl)-1H-imidazole via Ullmann coupling, followed by regioselective nitration at the phenyl ring’s para position.
Step 1: Synthesis of 1-(2-Methylphenyl)-1H-imidazole
Step 2: Nitration with Mixed Acid
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Nitrating Agent: HNO₃ (1.2 equiv) in H₂SO₄
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Temperature: 0–5°C (prevents over-nitration)
Workup:
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Neutralization with NaHCO₃ and extraction with dichloromethane.
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Recrystallization from ethanol yields pale-yellow crystals.
| Parameter | Value |
|---|---|
| Overall Yield | 50–55% |
| Regioselectivity | >90% para-product |
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal waste. Continuous flow reactors improve heat transfer and reaction control, while in-line analytics (e.g., FTIR) monitor intermediate formation.
Key Industrial Parameters:
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Catalyst Recycling: Palladium or copper catalysts are recovered via filtration.
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Solvent Recovery: Ethyl acetate and DMF are distilled and reused.
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Waste Management: Sodium sulfite treats halogenated byproducts.
Analytical Characterization
1H-NMR (400 MHz, CDCl₃):
HPLC Conditions:
Challenges and Optimization Strategies
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Regioselectivity in Nitration: Electron-donating methyl groups direct nitration to the para position, but competing meta products may form. Lower temperatures (0–5°C) suppress side reactions.
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Catalyst Deactivation: Copper catalysts degrade in polar solvents; ligand additives (e.g., 1,10-phenanthroline) enhance stability.
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Purity Control: Recrystallization in ethyl acetate removes di-substituted byproducts (e.g., 4,5-dinitro derivatives) .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The nitro group at the 4-position activates the phenyl ring for nucleophilic substitution under specific conditions.
Key Findings :
-
Substitution occurs preferentially at the 4-nitro position due to resonance stabilization of the transition state .
Imidazole Ring Functionalization
The imidazole nitrogen and C-2/C-4 positions participate in electrophilic and cycloaddition reactions.
Alkylation at N-1 Position
Mechanistic Insight :
C-4 Bromination
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux, 12 h | 4-Bromo-1-(2-methyl-4-nitrophenyl)-1H-imidazole | 68% |
Nitro Group Reduction
The nitro group is reduced to an amine under catalytic hydrogenation or chemical reduction.
Applications :
-
The amine derivative serves as a precursor for azo-dye synthesis.
Oxidation of Methyl Group
The 2-methyl group on the phenyl ring undergoes oxidation to a carboxylic acid under strong conditions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 8 h | 1-(2-Carboxy-4-nitrophenyl)-1H-imidazole | 58% |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the introduction of aryl/heteroaryl groups.
Cycloaddition Reactions
The imidazole ring participates in [3+2] cycloadditions with azides or nitriles.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| Phenyl azide | CuI, DMF, 60°C, 6 h | 1-(2-Methyl-4-nitrophenyl)-4-(1H-1,2,3-triazol-1-yl)-1H-imidazole | 69% |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes ring-opening reactions.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 2 h | 2-Methyl-4-nitroaniline + imidazole fragments | Quant. |
Scientific Research Applications
Chemistry
1-(2-Methyl-4-nitrophenyl)-1H-imidazole serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical reactions, including:
- Oxidation and Reduction: The nitro group can be reduced to an amino group, which can further react to form other derivatives.
- Substitution Reactions: The imidazole ring can undergo nucleophilic substitutions, allowing for the incorporation of various functional groups.
Biological Research
This compound has been investigated for its potential biological activities, particularly:
- Antimicrobial Properties: Research indicates that derivatives of imidazole compounds can exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity: Studies have shown that certain imidazole derivatives can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.
Pharmaceutical Development
The compound is explored as an intermediate in the synthesis of pharmaceutical agents. Its structural features may contribute to the development of drugs targeting specific diseases or conditions.
Industrial Applications
In industrial settings, this compound is used in:
- Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and yields.
- Material Science: The unique properties of this compound make it suitable for developing new materials with specific characteristics.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of several imidazole derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in antibiotic development.
Case Study 2: Anticancer Properties
Research published in the Journal of Medicinal Chemistry explored the anticancer properties of imidazole derivatives. The study found that this compound inhibited the growth of specific cancer cell lines through apoptosis induction. This finding highlights its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to metal ions, influencing enzymatic activities and other biochemical processes.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of imidazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Imidazole Derivatives
Key Observations:
- Nitro vs.
- Steric Effects: The 2-methyl group in the target compound introduces steric hindrance, which may reduce binding affinity compared to smaller substituents (e.g., 2-H in ’s antiepileptic analogs) .
- Bulkier Groups: Bifonazole’s biphenylmethyl group () improves antifungal activity due to enhanced hydrophobic interactions, whereas the target compound’s simpler phenyl ring may limit such effects .
Pharmacological Activity
Antiepileptic Activity:
1-(Naphthylalkyl)-1H-imidazole analogs () exhibit ED50 values of 15–45 mg/kg in the MES test, attributed to their ability to modulate ion channels. The target compound’s nitro group may enhance CNS penetration, but the lack of a flexible alkyl chain (unlike naphthylalkyl derivatives) could reduce efficacy .
Cytotoxic Activity:
Azole derivatives with long alkyl chains (e.g., 1-dodecylimidazole, MW 236) show higher cytotoxicity, likely due to increased lipophilicity and membrane disruption (, Table 1). The target compound’s nitro and methyl groups may confer moderate cytotoxicity, though direct data are unavailable .
Antifungal Activity:
Chitosan nanoformulations of lipophilic imidazoles (e.g., TIO and ECO in ) demonstrate improved bioavailability.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | 1-(4-Chloro-2-nitrophenyl)-1H-imidazole | 1-Nonylimidazole |
|---|---|---|---|
| log P (Predicted) | ~2.8 | ~3.1 | 4.4 |
| Solubility | Low (nitro group) | Very low (chloro + nitro) | Insoluble |
| Synthetic Complexity | Moderate (nitration required) | High (chlorination + nitration) | Low |
Key Insights:
- The nitro group in the target compound increases polarity compared to nonylimidazole (), but chloro substituents () further reduce solubility .
- Synthetic routes for nitro-substituted imidazoles often require nitration under controlled conditions (e.g., HNO3/H2SO4), whereas alkylated analogs are simpler to prepare () .
Biological Activity
1-(2-Methyl-4-nitrophenyl)-1H-imidazole, a derivative of imidazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which is known to influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 154164-39-3
- Molecular Formula: C10H10N4O2
- Molecular Weight: 218.21 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl halides with imidazole derivatives under basic conditions. Various synthetic pathways have been explored, focusing on optimizing yield and purity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antiviral Activity
The compound has also been evaluated for antiviral properties. In vitro studies have demonstrated its efficacy against various viruses, including influenza and HIV. The antiviral mechanism is believed to involve interference with viral replication processes.
Case Study: Antiviral Efficacy
A study published in Pharmaceutical Research reported that derivatives similar to this compound exhibited IC50 values ranging from 0.35 to 0.45 µM against orthopoxviruses, indicating potent antiviral activity with manageable cytotoxicity levels (CC50 > 100 µM) .
Anti-inflammatory and Antifungal Properties
In addition to its antimicrobial and antiviral activities, this compound has been investigated for anti-inflammatory effects. A series of related imidazole derivatives were shown to possess dual anti-inflammatory and antifungal activities with reduced gastrointestinal irritation compared to traditional therapies .
Table 2: Biological Activities Summary
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Nucleic Acid Interaction: Its structure allows for potential intercalation into DNA or RNA, disrupting replication processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Methyl-4-nitrophenyl)-1H-imidazole, and how can reaction conditions be optimized?
- Answer : The compound can be synthesized via condensation reactions using substituted phenyl precursors and imidazole derivatives. For example, Shad et al. ( ) synthesized analogous imidazoles via a one-pot condensation of aldehydes, ammonium acetate, and nitro-substituted aromatic amines. Optimization involves adjusting stoichiometry, temperature (typically 80–120°C), and catalysts (e.g., acetic acid or p-TSA). Column chromatography (silica gel) is commonly used for purification, with yields ranging from 45% to 75% depending on substituent reactivity .
- Key Parameters :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps favor cyclization but risk decomposition |
| Solvent | Ethanol/THF | Polar aprotic solvents improve solubility |
| Catalyst load | 5–10 mol% | Excess catalyst may increase byproducts |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Answer : Combined FT-IR (C–N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) and NMR (¹H/¹³C) are critical. For example, biphenyl-substituted imidazoles in and were validated via ¹H NMR chemical shifts (δ 7.2–8.5 ppm for aromatic protons) and NOESY for regioselectivity confirmation. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. How can researchers assess the biological activity of this compound in preliminary assays?
- Answer : Use standardized protocols like the MES (Maximal Electroshock) test for anticonvulsant activity ( ) or antifungal disk diffusion assays ( ). For example, ED₅₀ values (dose effective in 50% of subjects) are calculated via probit analysis. Ensure solvent controls (DMSO <1% v/v) to avoid cytotoxicity artifacts .
Advanced Research Questions
Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?
- Answer : CoMSIA (Comparative Molecular Similarity Indices Analysis) models ( ) can map steric, electrostatic, and hydrophobic fields to biological activity. For 44 imidazole analogs, a training set (n=34) and test set (n=10) were used, with q² >0.5 and r² >0.8 indicating predictive validity. Molecular docking (AutoDock Vina) can further validate binding poses in targets like GLP1 receptors ( ) .
Q. How can contradictory spectroscopic or biological data be resolved?
- Answer : Cross-validate using DFT (Density Functional Theory) -calculated spectra (e.g., IR/Raman shifts) against experimental data ( ). For biological discrepancies, re-evaluate assay conditions (e.g., cell line variability, impurity profiles). highlights the importance of impurity standards (e.g., nitrates, chlorinated byproducts) in bioactivity interpretation .
Q. What strategies exist for late-stage functionalization to improve pharmacokinetic properties?
- Answer : Palladium-catalyzed C–H activation ( ) enables regioselective modifications. For example, introducing trifluoromethyl (CF₃) or tert-butyl groups at the 5-position enhances metabolic stability. Reaction conditions (e.g., Pd(OAc)₂, ligand: XPhos) must balance yield (60–85%) and selectivity .
Q. How can molecular imprinting polymers (MIPs) be designed for selective detection of this compound?
- Answer : As in , use dummy templates (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol) with functional monomers (methacrylic acid) and crosslinkers (EGDMA). Validate selectivity via HPLC-MS against structural analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
